molecular formula C10H7NO3 B160151 2-Amino-3-formylchromone CAS No. 61424-76-8

2-Amino-3-formylchromone

Cat. No. B160151
CAS RN: 61424-76-8
M. Wt: 189.17 g/mol
InChI Key: TVGIYZVZBKAJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-formylchromone (also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative. It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of 2-Amino-3-formylchromone involves solvent-dependent regio- and stereo-selective reactions. Using 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-formylchromone is C10H7NO3. It has an average mass of 189.167 Da and a mono-isotopic mass of 189.042587 Da .


Chemical Reactions Analysis

In the presence of 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles form corresponding imines, while 1° and 2°-alcohols form the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .


Physical And Chemical Properties Analysis

2-Amino-3-formylchromone has a density of 1.5±0.1 g/cm3, a boiling point of 401.2±45.0 °C at 760 mmHg, and a flash point of 241.1±25.0 °C. It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond. Its polar surface area is 69 Å2 .

Scientific Research Applications

Application 1: Solvent-dependent regio- and stereo-selective reactions

  • Summary of the Application : This research focuses on the solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles .
  • Methods of Application : The reactions were performed using 2-propanol as the solvent. 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .
  • Results or Outcomes : The novelty of these reactions is that they did not require an external catalyst, all the reactions were performed at the same temperature, and purification was achieved by filtration .

Application 2: Preparation of chiral Schiff base ligands

  • Summary of the Application : 2-Amino-3-formylchromone is used in the preparation of chiral Schiff base ligands .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The chiral Schiff base ligands are required for the synthesis of heterocyclic Schiff′s bases having antimicrobial activity .

Application 3: Preparation of Hydrazone Derivatives

  • Summary of the Application : 2-Amino-3-formylchromone is used in the preparation of hydrazone derivatives .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The hydrazone derivatives are required for the synthesis of heterocyclic Schiff′s bases having antimicrobial activity .

Application 4: Preparation of Chiral Schiff Base Ligands

  • Summary of the Application : 2-Amino-3-formylchromone is used in the preparation of chiral Schiff base ligands .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The chiral Schiff base ligands are required for the synthesis of heterocyclic Schiff′s bases having antimicrobial activity .

Application 5: Preparation of Chiral Schiff Base Ligands

  • Summary of the Application : 2-Amino-3-formylchromone is used in the preparation of chiral Schiff base ligands .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The chiral Schiff base ligands are required for the synthesis of heterocyclic Schiff′s bases having antimicrobial activity .

Application 6: Preparation of Hydrazone Derivatives

  • Summary of the Application : 2-Amino-3-formylchromone is used in the preparation of hydrazone derivatives .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The hydrazone derivatives are required for the synthesis of heterocyclic Schiff′s bases having antimicrobial activity .

Safety And Hazards

2-Amino-3-formylchromone may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-amino-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIYZVZBKAJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352884
Record name 2-Amino-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-formylchromone

CAS RN

61424-76-8
Record name 2-Amino-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-formylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-formylchromone
Reactant of Route 2
Reactant of Route 2
2-Amino-3-formylchromone
Reactant of Route 3
Reactant of Route 3
2-Amino-3-formylchromone
Reactant of Route 4
2-Amino-3-formylchromone
Reactant of Route 5
Reactant of Route 5
2-Amino-3-formylchromone
Reactant of Route 6
2-Amino-3-formylchromone

Citations

For This Compound
102
Citations
MA Ibrahim, KM El-Mahdy - Phosphorus, Sulfur, and Silicon, 2009 - Taylor & Francis
Some new hydrazone derivatives 3a–e have been obtained from 2-amino-3-formylchromone (1). Heterocyclization of thiocarbohydrazone derivative 3e via reaction with some …
Number of citations: 40 www.tandfonline.com
ZN Siddiqui, S Praveen, F Farooq - Chemical Papers, 2010 - Springer
Enol lactones such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone, TAL) and 4-hydroxycoumarin when treated with 2-amino-3-formylchromone under basic conditions …
Number of citations: 17 link.springer.com
VY Sosnovskikh, VS Moshkin, MI Kodess - Tetrahedron Letters, 2009 - Elsevier
… in the presence of NaOH in water, 4 into 2-amino-3-formylchromone. On heating at reflux with ethylenediamine in ethanol, chromone 1 gives 2-amino-3-formylchromone together with 2-(…
Number of citations: 33 www.sciencedirect.com
CK Ghosh, A Chakraborty… - ARKIVOC: Online Journal …, 2016 - arkat-usa.org
… So the nitrile is indeed the preferred starting material for the synthesis of 2-amino-3formylchromone 1. The formation of 1 by treating 3-cyanochromone 7, derived from the aldehyde 5 …
Number of citations: 3 www.arkat-usa.org
A Łazarenkow, J Nawrot-Modranka… - Medicinal Chemistry …, 2012 - Springer
… An equimolar mixture of 2-amino-3-formylchromone (2) (1 mmol) and hydrazine 5b–d was refluxed in 25 ml of anhydrous ethanol for 24 h. After cooling the solid was filtered and …
Number of citations: 28 link.springer.com
VY Sosnovskikh, VS Moshkin, MI Kodess - Tetrahedron Letters, 2008 - Elsevier
… and cyclization at the CN group, leading to the formation of 2-amino-3-formylchromone 4,6, 8 which in turn can be converted into 2-amino-3-formylchromone-3-oxime 5 and 2-amino-3-…
Number of citations: 59 www.sciencedirect.com
VY Sosnovskikh - Russian Chemical Bulletin, 2022 - Springer
… Unsubstituted chromeno[2,3-c]pyrazol-4(1H)-one (19) was synthesized by the reaction of 2-amino-3formylchromone (21), which is the recyclization product of 3-cyanochromone in a …
Number of citations: 2 link.springer.com
VY Sosnovskikh, DV Sevenard, VS Moshkin… - Tetrahedron, 2010 - Elsevier
… .22, 22(a), 22(b) Among the diverse transformations of this compound, one of the most important is its conversion, under basic conditions, into 2-amino-3-formylchromone. The reaction …
Number of citations: 26 www.sciencedirect.com
VY Sosnovskikh, MI Kodess, VS Moshkin - Russian Chemical Bulletin, 2009 - Springer
… Coumarinoisoxazole 16 in this case was not isolated, but it can be obtained by the reaction of 3 formylchromone oxime or 2 amino 3 formylchromone with hydroxyl amine in the …
Number of citations: 5 link.springer.com
WMH Arifin, Y Juahir, NM Ali, NA Bakar… - IOP Conference …, 2018 - iopscience.iop.org
… Ligand of AFCMSH was synthesized by the mean of reflux reaction between 2-amino-3-formylchromone (AFC) and 4methylbenzenesulfonylhydrazide (MSH). The molecular structure of …
Number of citations: 1 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.